
9-Chloro-10-methylacridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chloro-10-methylacridinium chloride is a chemical compound with the molecular formula C14H11Cl2N. It is a derivative of acridine, a heterocyclic organic compound. This compound is known for its chemiluminescent properties, making it useful in various scientific applications, particularly in analytical chemistry and biochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-10-methylacridinium chloride typically involves the chlorination of 10-methylacridinium. One common method includes the reaction of 10-methylacridinium with chlorine gas in the presence of a suitable solvent, such as acetonitrile . The reaction is carried out under controlled conditions to ensure the selective chlorination at the 9-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
9-Chloro-10-methylacridinium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acridone derivatives.
Reduction: It can be reduced to form dihydroacridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as zinc metal or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are commonly employed.
Major Products Formed
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridinium compounds.
Wissenschaftliche Forschungsanwendungen
9-Chloro-10-methylacridinium chloride has several scientific research applications:
Analytical Chemistry: Used as a chemiluminescent label in immunoassays and other analytical techniques.
Biochemistry: Employed in the detection and quantification of hydrogen peroxide and other reactive oxygen species.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of chemiluminescent materials and sensors.
Wirkmechanismus
The mechanism of action of 9-Chloro-10-methylacridinium chloride involves its chemiluminescent properties. Upon reaction with hydrogen peroxide, the compound undergoes a series of chemical transformations leading to the formation of an excited state acridone, which emits light as it returns to the ground state . This property is exploited in various detection and imaging applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methylacridinium-9-cyanide
- N-methylacridinium-9-chlorocarbonyl
- N-methylacridinium-9-phenyl esters
Uniqueness
9-Chloro-10-methylacridinium chloride is unique due to its specific substitution pattern, which imparts distinct chemiluminescent properties. Compared to other acridinium derivatives, it offers higher stability and efficiency in chemiluminescent reactions, making it particularly valuable in analytical and diagnostic applications .
Eigenschaften
CAS-Nummer |
75586-67-3 |
|---|---|
Molekularformel |
C14H11Cl2N |
Molekulargewicht |
264.1 g/mol |
IUPAC-Name |
9-chloro-10-methylacridin-10-ium;chloride |
InChI |
InChI=1S/C14H11ClN.ClH/c1-16-12-8-4-2-6-10(12)14(15)11-7-3-5-9-13(11)16;/h2-9H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JMIVPLFLAVBHBF-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


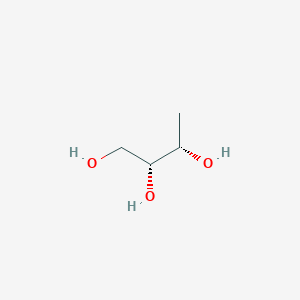
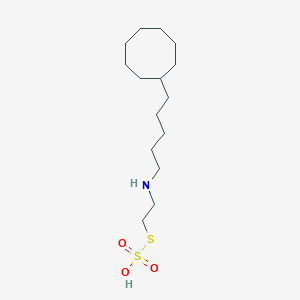
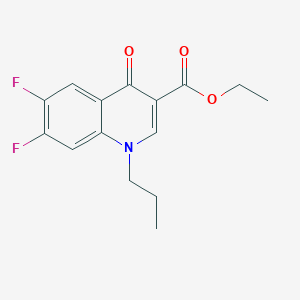
![N-(2-fluorophenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14161393.png)
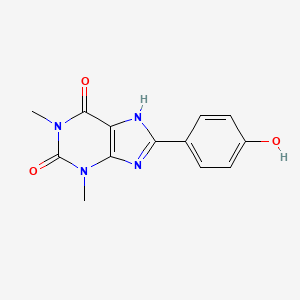
![N-(3-methoxyphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14161405.png)
![N-benzyl-2-[3-(4-benzylpiperidin-1-yl)quinoxalin-2-yl]-2-cyanoacetamide](/img/structure/B14161406.png)

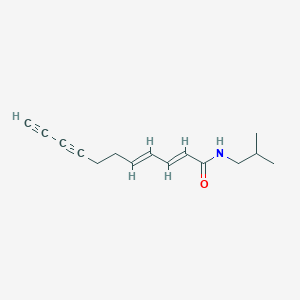
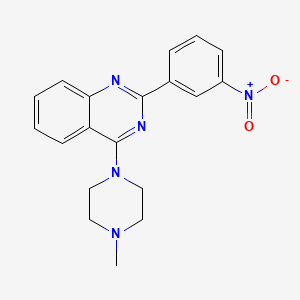

![(5E)-1-(2-fluorophenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14161429.png)
![Methyl 3-[(3-chlorobenzoyl)amino]-4-methylbenzoate](/img/structure/B14161444.png)
![({[(4-Methylphenyl)amino]carbonyl}amino)acetic acid](/img/structure/B14161445.png)
